Technical Whitepaper: Chemical and Physical Properties of 2-Methyl-2'-(4-methylpiperazinomethyl) benzophenone
Technical Whitepaper: Chemical and Physical Properties of 2-Methyl-2'-(4-methylpiperazinomethyl) benzophenone
Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: In-Depth Technical Guide
Executive Summary
In modern medicinal chemistry, the rational design of central nervous system (CNS) agents and antihistamines heavily relies on versatile, structurally pre-organized building blocks. 2-Methyl-2'-(4-methylpiperazinomethyl) benzophenone (CAS: 898782-70-2)[1] is a high-value pharmaceutical intermediate that exemplifies this design philosophy.
As a Senior Application Scientist, I approach the characterization of this compound not just as a static list of properties, but as a dynamic system. The molecule juxtaposes a highly lipophilic, rigid benzophenone core with a hydrophilic, ionizable 4-methylpiperazine moiety. This whitepaper dissects the physicochemical properties, structural mechanics, and analytical workflows required to leverage this compound in advanced drug development, ensuring that every protocol discussed operates as a self-validating system.
Physicochemical Profiling
Understanding the macroscopic behavior of a compound requires a precise quantification of its physical properties. The data summarized below dictates the compound's solubility, partitioning behavior, and reactivity profile[2][3].
Quantitative Data Summary
| Property | Value | Causality / Significance |
| CAS Number | 898782-70-2 | Unique registry identifier for procurement and compliance. |
| Molecular Formula | C₂₀H₂₄N₂O | Dictates the exact mass for high-resolution MS identification. |
| Molecular Weight | 308.42 g/mol | Optimal size for small-molecule drug design (< 500 Da). |
| Density | 1.096 ± 0.06 g/cm³ | Reflects the compact, sterically hindered diaryl system. |
| pKa (Basic Center) | 7.56 | Ensures a dynamic equilibrium of neutral/protonated states at physiological pH (7.4). |
| LogP (Octanol/Water) | 2.85 | Falls within the ideal range (2.0–3.0) for blood-brain barrier (BBB) penetration. |
The Causality of pKa and LogP: Experience dictates that a molecule's success in biological systems is governed by its phase-transfer capabilities. The predicted pKa of 7.56 means that at a physiological pH of 7.4, the tertiary amine of the piperazine ring is partially protonated. This specific ionization state is a deliberate medicinal chemistry strategy: the protonated fraction ensures adequate aqueous solubility for systemic circulation, while the neutral fraction (driven by the lipophilic benzophenone core, LogP 2.85) ensures passive diffusion across lipophilic membranes, such as the BBB.
Structural and Mechanistic Analysis
The synthetic utility of 2-Methyl-2'-(4-methylpiperazinomethyl) benzophenone is rooted in three distinct structural domains.
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The Benzophenone Core: This diaryl ketone acts as a rigid scaffold. The carbonyl group is a versatile electrophile, primed for nucleophilic attack (e.g., Grignard additions) or reduction to benzhydrol derivatives. Furthermore, its extended conjugated system provides a strong UV chromophore, which is critical for analytical tracking.
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The 4-Methylpiperazine Moiety: Piperazine rings are "privileged scaffolds" in pharmacology, known to anchor molecules to G-protein coupled receptors (GPCRs) via critical hydrogen bonding and ionic interactions.
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The Ortho-Methyl Group: The methyl group at the 2-position of the benzophenone ring is not merely decorative; it induces severe steric hindrance. This forces the two phenyl rings out of coplanarity, restricting the conformational flexibility of the molecule. This "conformational locking" minimizes entropic penalties upon target binding, thereby enhancing receptor selectivity.
Figure 1: Pharmacophoric and physicochemical contribution of structural moieties.
Experimental Workflows & Protocols
To guarantee trustworthiness and scientific integrity, laboratory workflows must be designed to catch their own errors. The following protocols are engineered as self-validating systems .
Protocol 1: LogP Determination via Shake-Flask Method
To empirically validate the predicted LogP of 2.85, we utilize a modified [4][5]. The shake-flask method is chosen over HPLC estimation because it provides direct thermodynamic evidence of partitioning for compounds with LogP < 4.
Step-by-Step Methodology:
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Phase Saturation: Vigorously stir equal volumes of n-octanol and HPLC-grade water for 24 hours at 25.0 ± 0.1 °C to ensure mutual saturation.
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Sample Equilibration: Dissolve exactly 10.0 mg of the compound in 10.0 mL of the pre-saturated n-octanol.
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Partitioning: Transfer the octanol solution into a thermostatic vessel containing 10.0 mL of pre-saturated water. Agitate mechanically for 1 hour at 25.0 °C.
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Separation: Centrifuge the biphasic mixture at 3000 rpm for 15 minutes to break any micro-emulsions and ensure a sharp phase boundary.
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Self-Validating Quantification: Sample both the aqueous and octanol phases. Dilute appropriately and analyze via HPLC-UV at 254 nm.
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Causality of Validation: By quantifying both phases, we calculate the total mass recovered ( Massoct+Massaq ). If the mass balance is < 98%, it indicates interfacial aggregation or glassware adsorption, invalidating the run. A recovery of > 98% mathematically validates the calculated LogP.
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Protocol 2: Orthogonal LC-MS Purity Profiling
Before utilizing this intermediate in complex API synthesis, its identity and purity (>98%) must be confirmed.
Step-by-Step Methodology:
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Sample Preparation: Dissolve the compound at 1 mg/mL in LC-MS grade Methanol.
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Chromatography: Inject 2 µL onto a C18 column (50 x 2.1 mm, 1.7 µm). Run a gradient of 5% to 95% Mobile Phase B (0.1% Formic acid in Acetonitrile) against Mobile Phase A (0.1% Formic acid in Water) over 5 minutes.
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Orthogonal Detection: Split the column effluent 50:50 between a Photodiode Array (PDA) detector and an Electrospray Ionization Mass Spectrometer (ESI-MS).
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Self-Validating Analysis: Monitor UV absorbance at 254 nm (targeting the benzophenone core) and ESI+ for the [M+H]+ ion at m/z 309.2.
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Causality of Validation: This is an orthogonal validation system. If a chromatographic peak exhibits strong UV absorbance at 254 nm but lacks the m/z 309.2 mass signature, it is immediately flagged as a degradation product (e.g., a cleaved piperazine ring). Co-elution of the UV signal and the Extracted Ion Chromatogram (EIC) is required to validate the primary peak's identity.
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Figure 2: Self-validating LC-MS analytical workflow for purity and identity confirmation.
Synthetic Utility and Reactivity
In the laboratory, the reactivity of 2-Methyl-2'-(4-methylpiperazinomethyl) benzophenone is heavily dictated by its steric environment.
When subjected to carbonyl reduction (e.g., using NaBH4 in methanol), the ketone is smoothly converted to the corresponding benzhydrol. This transformation is a critical step in synthesizing antihistamine analogs structurally related to cyclizine or meclizine.
Conversely, when attempting nucleophilic addition using Grignard reagents ( R−MgX ), the ortho-methyl group exerts significant steric approach control. The nucleophile is forced to attack from the less hindered face of the carbonyl, often resulting in high diastereoselectivity if chiral auxiliaries are present. Understanding this steric bias is essential for scientists aiming to synthesize complex, stereodefined tertiary alcohols from this scaffold.
References
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ChemSrc. "898782-70-2 CAS Information and Predicted LogP Data." Database for chemical structures and physical property estimations. URL:[Link]
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OECD Test Guideline 107. "Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method." Organisation for Economic Co-operation and Development. URL:[Link]
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OECD Test Guideline 112. "Test No. 112: Dissociation Constants in Water." Organisation for Economic Co-operation and Development. URL:[Link]
Sources
- 1. 898782-70-2_CAS号:898782-70-2_厂家_生产厂家_批发商 - 化源网 [chemsrc.com]
- 2. 898782-70-2 CAS MSDS (2-METHYL-2'-(4-METHYLPIPERAZINOMETHYL) BENZOPHENONE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. 898782-70-2_CAS号:898782-70-2_厂家_生产厂家_批发商 - 化源网 [chemsrc.com]
- 4. scilit.com [scilit.com]
- 5. Updating of the OECD Test Guideline 107 "Partition coefficient n-Octanol/water" - OECD laboratory intercomparison test on the HPLC method. [publica.fraunhofer.de]
